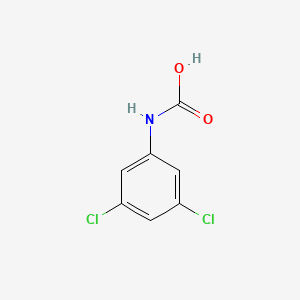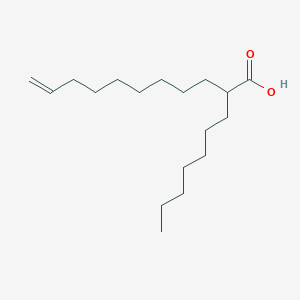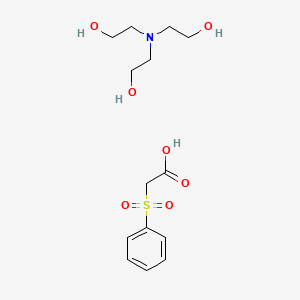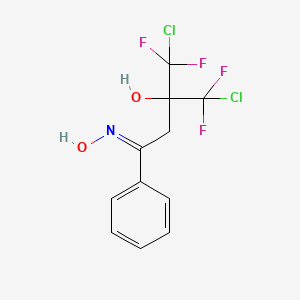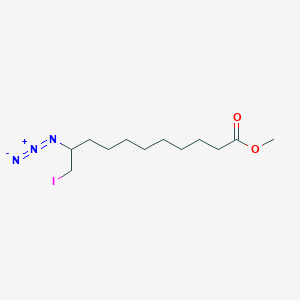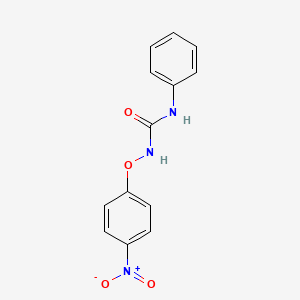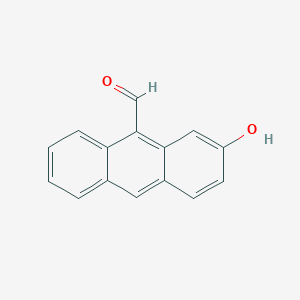
2-Hydroxyanthracene-9-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyanthracene-9-carbaldehyde is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of a hydroxyl group at the second position and an aldehyde group at the ninth position of the anthracene ring. This compound is known for its yellow solid appearance and solubility in common organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene-9-carbaldehyde can be synthesized through the Vilsmeier formylation of anthracene. This method involves the reaction of anthracene with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction typically occurs under controlled temperature conditions to ensure the selective formylation at the ninth position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier formylation remains a common laboratory method. Industrial production would likely involve scaling up this reaction with appropriate safety and efficiency measures.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyanthracene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-Hydroxyanthracene-9-carboxylic acid.
Reduction: 2-Hydroxyanthracene-9-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxyanthracene-9-carbaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyanthracene-9-carbaldehyde involves its ability to undergo nucleophilic addition reactions due to the presence of the aldehyde group. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Anthracene-9-carbaldehyde: Lacks the hydroxyl group at the second position, making it less reactive in certain substitution reactions.
2-Hydroxyanthracene: Lacks the aldehyde group, limiting its ability to participate in nucleophilic addition reactions.
9-Anthraldehyde oxime: A derivative formed by the reaction of anthracene-9-carbaldehyde with hydroxylamine, used in various synthetic applications.
Uniqueness: 2-Hydroxyanthracene-9-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
Propiedades
Número CAS |
104662-20-6 |
|---|---|
Fórmula molecular |
C15H10O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-hydroxyanthracene-9-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-15-13-4-2-1-3-10(13)7-11-5-6-12(17)8-14(11)15/h1-9,17H |
Clave InChI |
VKOPNTSPZVJZHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
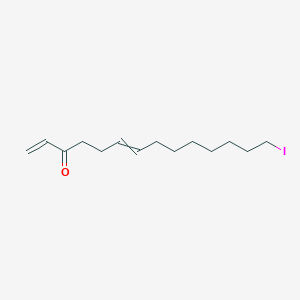
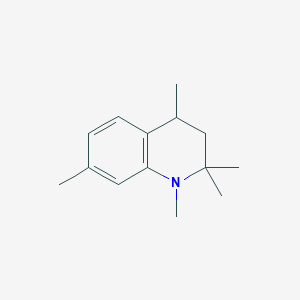
![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)
![[3-(9-Borabicyclo[3.3.1]nonan-9-yl)prop-1-yn-1-yl](trimethyl)silane](/img/structure/B14344644.png)
